Isopropyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate
Description
Isopropyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with two pyridin-2-yl groups and an isopropyl acetate ester side chain. Its molecular formula is C₁₈H₁₉N₅O₂, with a molecular weight of 337.38 g/mol.
Properties
Molecular Formula |
C17H17N5O2 |
|---|---|
Molecular Weight |
323.35 g/mol |
IUPAC Name |
propan-2-yl 2-(3,5-dipyridin-2-yl-1,2,4-triazol-1-yl)acetate |
InChI |
InChI=1S/C17H17N5O2/c1-12(2)24-15(23)11-22-17(14-8-4-6-10-19-14)20-16(21-22)13-7-3-5-9-18-13/h3-10,12H,11H2,1-2H3 |
InChI Key |
LNUSAUFKQKHUGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CN1C(=NC(=N1)C2=CC=CC=N2)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the triazole ring, followed by the introduction of pyridine groups through substitution reactions. The final step involves esterification to introduce the isopropyl acetate moiety. Reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents, potentially leading to derivatives with different properties and applications.
Scientific Research Applications
Isopropyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may be explored for its therapeutic properties, particularly in the treatment of diseases where triazole and pyridine derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or polymers.
Mechanism of Action
The mechanism of action of Isopropyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole and pyridine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related 1,2,4-triazole derivatives, focusing on substituent effects, molecular properties, and functional applications.
Structural and Functional Group Analysis
Key Observations :
- The isopropyl acetate ester increases lipophilicity relative to carboxylic acid (deferasirox) or amide (salicylimide) groups.
- Functional Applications: Target: Suited for metal-organic frameworks (MOFs) or enzyme inhibition studies due to pyridyl coordination sites and ester-mediated membrane permeability. C1 : Diphenylimidazole substituents suggest utility in photoluminescent materials or as a ligand in catalysis. Deferasirox : Hydroxyphenyl and carboxylic acid groups enable iron chelation, clinically used for thalassemia-associated iron overload. Salicylimide : Phenolic and amide groups align with antimicrobial or anti-inflammatory applications.
Physicochemical Properties
Critical Insights :
- The target’s ester group balances lipophilicity (LogP ~2.5) and solubility, advantageous for drug delivery.
- Deferasirox’s carboxylic acid group ensures high aqueous solubility, critical for its role as a systemic iron chelator.
Biological Activity
Isopropyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and agrochemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of a triazole ring and pyridine substituents. Its molecular formula is , and it can be synthesized through various chemical reactions involving pyridine derivatives and triazole precursors. The synthesis often employs techniques such as condensation reactions and cyclization to achieve the desired molecular architecture.
Antimicrobial Activity
This compound has exhibited significant antimicrobial properties against a range of pathogens. Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of key metabolic pathways within microbial cells.
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 20 | 8 µg/mL |
Antifungal Activity
The compound also demonstrates antifungal properties, particularly against species such as Candida albicans and Aspergillus niger. The antifungal activity is attributed to its ability to disrupt fungal cell wall synthesis and function.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. In vitro assays reveal that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound appears to modulate pathways related to cell cycle regulation and apoptosis.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |
| A549 (Lung Cancer) | 12 | Cell cycle arrest |
Case Study 1: Antimicrobial Efficacy
A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load in treated samples compared to controls.
Case Study 2: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry (2024), researchers investigated the anticancer effects of this compound on various cancer cell lines. The findings demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism in both microbial and cancer cells.
- Membrane Disruption : It can disrupt cellular membranes leading to increased permeability and eventual cell death.
- Signal Transduction Modulation : The compound may interfere with signaling pathways that regulate cell proliferation and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
